molecular formula C12H12ClN B1294120 2-Chloro-4,7,8-trimethylquinoline CAS No. 950037-24-8

2-Chloro-4,7,8-trimethylquinoline

Cat. No.: B1294120
CAS No.: 950037-24-8
M. Wt: 205.68 g/mol
InChI Key: OSCHOKMWJQRQQL-UHFFFAOYSA-N
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Description

2-Chloro-4,7,8-trimethylquinoline is an organic compound with the molecular formula C12H12ClN. It belongs to the quinoline family, which is characterized by a double-ring structure consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,7,8-trimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with methylating agents under specific conditions. Another method includes the use of microwave irradiation, which has been shown to be an efficient and green approach for synthesizing quinoline derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, one-pot synthesis, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,7,8-trimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

2-Chloro-4,7,8-trimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active quinoline compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,7,8-trimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,7,8-trimethylquinoline
  • 4-Chloro-2,6,8-trimethylquinoline
  • 4-Chloro-2,5,7-trimethylquinoline
  • 4-Chloro-2,8-dimethylquinoline
  • 4-Hydroxy-2,6,8-trimethylquinoline
  • 4-Hydroxy-2,7,8-trimethylquinoline

Uniqueness

2-Chloro-4,7,8-trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-chloro-4,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCHOKMWJQRQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649706
Record name 2-Chloro-4,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950037-24-8
Record name 2-Chloro-4,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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